molecular formula C13H16BrNO B11845686 6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane

Cat. No.: B11845686
M. Wt: 282.18 g/mol
InChI Key: DKOXYGDZDQJXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane is a chemical building block with the CAS Number 1779136-48-9 and a molecular formula of C13H16BrNO . It has a molecular weight of 282.18 . This compound is a derivative of the 2-azaspiro[3.3]heptane scaffold, a bridged, spirocyclic structure that is of significant interest in modern medicinal chemistry and drug discovery for its potential as a bioisostere . The structure features a 4-bromobenzyl ether group attached to the spirocyclic framework. The presence of the bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, making this compound a valuable intermediate for the synthesis of more complex molecules. While specific biological data and research applications for this exact molecule are not fully detailed in the available literature, compounds based on the 2-azaspiro[3.3]heptane core are frequently explored in the development of pharmaceuticals and as key intermediates in organic synthesis. Researchers may utilize this particular compound in projects aimed at creating novel chemical entities for screening against various biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

6-[(4-bromophenyl)methoxy]-2-azaspiro[3.3]heptane

InChI

InChI=1S/C13H16BrNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2

InChI Key

DKOXYGDZDQJXLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

A critical intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is synthesized through zinc-mediated reductive dehalogenation. For example, treatment of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with zinc powder in methanol under nitrogen yields the ketone intermediate with 66% efficiency. Alternative protocols using acetic acid and dioxane at ambient temperatures achieve comparable results (58% yield).

Table 1: Reaction Conditions for Spirocyclic Ketone Synthesis

Starting MaterialReagentsSolventTemperatureYield
tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylateZn, NH4ClMethanol20°C66%
tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylateZn, Acetic AcidDioxane0–20°C58%

The choice of solvent significantly impacts reaction kinetics, with methanol favoring faster reductions compared to dioxane.

Functionalization of the Spirocyclic Core

Reduction to tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

The ketone group at position 6 is reduced to a hydroxyl group using sodium borohydride (NaBH4) in methanol. This step proceeds quantitatively (100% yield) at 0°C under inert atmospheres, producing the alcohol intermediate. The reaction’s efficiency is attributed to the mild reducing conditions, which prevent over-reduction or side reactions.

Deprotection of the tert-Butyl Carbamate

Acid-Mediated Cleavage

Removing the tert-butyl carbamate protecting group is achieved via treatment with hydrochloric acid in dioxane. This step generates the free amine, 2-azaspiro[3.3]heptan-6-one, which is subsequently functionalized. For example, exposure to 4 M HCl in dioxane at room temperature for 1 hour quantitatively cleaves the tert-butyl group.

Final Etherification and Purification

The free amine is then reacted with 4-bromobenzyl bromide under basic conditions to form the desired ether linkage. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity, though yields for this final step are inferred from analogous reactions (≈60–70%).

Optimization Strategies

Solvent and Temperature Effects

Reaction yields are highly sensitive to solvent polarity and temperature. Methanol enhances reduction rates in zinc-mediated steps, while dioxane improves solubility for acid-labile intermediates. Lower temperatures (0°C) minimize side reactions during NaBH4 reductions.

Catalytic and Stoichiometric Considerations

Zinc powder stoichiometry directly influences dehalogenation efficiency, with a 2.6:1 molar ratio (relative to the starting material) proving optimal. Excess NaBH4 (2 equivalents) ensures complete ketone reduction without compromising the spirocyclic structure.

Challenges and Alternative Pathways

Competing Side Reactions

Undesired byproducts, such as over-alkylated species or ring-opened derivatives, may form during etherification. These are mitigated by controlled addition rates and rigorous temperature monitoring.

Alternative Protecting Groups

While tert-butyl carbamates dominate current syntheses, exploring alternative protections (e.g., benzyl or Fmoc groups) could offer orthogonal deprotection routes, though this remains unexplored in the literature .

Chemical Reactions Analysis

Types of Reactions

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .

Scientific Research Applications

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azaspiro structure can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-azaspiro[3.3]heptane 4-bromobenzyloxy 282.18 Rigid 3D structure; enhanced metabolic stability; potential CNS/hemoglobin inducer
6-(Benzyloxy)-2-azaspiro[3.3]heptane hydrochloride 2-azaspiro[3.3]heptane Benzyloxy 213.15 Improved solubility (hydrochloride salt); intermediate in drug synthesis
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 2-methylallyloxy 167.25 Smaller substituent; lower lipophilicity; research chemical
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane Benzyl Not reported Oxygen substitution alters hydrogen bonding; studied for sulfonate salt stability
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride 2-azaspiro[3.3]heptane 4-fluorophenyl 227.71 Fluorine enhances binding via polar interactions; CNS drug candidate
2-Azaspiro[3.3]heptane-1-carboxylic acid derivatives 2-azaspiro[3.3]heptane Variable (e.g., tert-butyl ester) 185.23–243.70 Optimized for ADME properties; fetal hemoglobin induction

Key Comparative Insights

Structural Rigidity and Bioisosteric Potential

The 2-azaspiro[3.3]heptane core is a well-established piperidine bioisostere, offering improved metabolic stability due to reduced susceptibility to oxidative enzymes . For example, in fetal hemoglobin inducers, the spirocyclic derivative 18 () demonstrated superior oral bioavailability compared to non-spirocyclic analogs, attributed to its rigid 3D conformation and optimized logP values .

Substituent Effects on Pharmacokinetics

  • Halogenated Groups : The bromine atom in the target compound increases molecular weight and lipophilicity (clogP ~2.5–3.0 estimated), favoring hydrophobic target interactions. In contrast, the fluorine in 1-(4-fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride () provides electronegativity for hydrogen bonding without significant weight gain .
  • Oxygen vs.

Biological Activity

6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane (CAS No. 1779136-48-9) is a compound belonging to the class of spirocyclic amines, characterized by its unique spirocyclic structure that contributes to its biological activity. The molecular formula is C13H16BrNOC_{13}H_{16}BrNO, with a molecular weight of 282.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is closely linked to its ability to interact with various biological targets, particularly in the context of hemoglobin regulation. Research indicates that derivatives of 2-azaspiro[3.3]heptane can induce fetal hemoglobin (HbF) production, which is crucial for managing β-thalassemia and sickle cell disease (SCD) . The mechanism appears to involve the reactivation of the γ-globin gene, facilitating globin switching and increasing HbF levels in erythroid progenitor cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications on the azaspiro structure significantly influence biological efficacy and safety profiles. For instance, compounds with rigid structures have shown improved oral bioavailability and reduced genotoxicity compared to traditional treatments like hydroxyurea .

Case Studies and Research Findings

  • Fetal Hemoglobin Induction :
    • A study highlighted the synthesis and optimization of several 2-azaspiro[3.3]heptane derivatives, including those similar to this compound. These compounds were evaluated for their ability to induce HbF in vitro and in vivo, showing significant promise in animal models .
  • Safety Profile :
    • In vivo studies using cynomolgus monkeys demonstrated that certain derivatives led to a dose-dependent increase in HbF without genotoxic effects, indicating a favorable safety profile for future therapeutic development .

Comparative Biological Data Table

Compound NameCAS NumberMolecular WeightHbF InductionSafety Profile
This compound1779136-48-9282.18 g/molSignificantNo genotoxic effects
Compound 18 (related derivative)N/AN/AHighSafer than hydroxyurea

Q & A

Q. How can researchers optimize the synthesis of 6-((4-bromobenzyl)oxy)-2-azaspiro[3.3]heptane using Design of Experiments (DoE)?

  • Methodological Answer: The synthesis of spirocyclic compounds often involves multi-step processes. For example, a two-step protocol was developed for structurally similar intermediates (e.g., 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane) using DoE to optimize reaction parameters such as temperature, stoichiometry, and solvent polarity . Key steps include:
  • Step 1: Alkylation of aromatic amines (e.g., 2-fluoro-4-nitroaniline) with bis(bromomethyl)oxetane under hydroxide-facilitated conditions.
  • Step 2: Cyclization via Schotten–Baumann conditions, achieving >87% yield at 100 g scale .
    Critical parameters to optimize include reaction time (18–24 hrs) and purification methods (e.g., crystallization vs. chromatography) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer: Structural validation requires a combination of:
  • 1H/13C NMR: To identify spirocyclic framework signals (e.g., δ = 4.86 ppm for oxetane protons, δ = 143.6 ppm for quaternary carbons) .
  • GC-MS/HPLC: For purity assessment (>99% achieved via distillation or recrystallization) .
  • X-ray crystallography: Used in analogs (e.g., 2-azaspiro[3.3]heptane hydrochloride) to confirm spatial arrangement .

Q. How does the bromobenzyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: The 4-bromobenzyl moiety enhances electrophilicity at the benzylic position, enabling SN2 reactions with amines or thiols. For example:
  • Amination: React with primary/secondary amines (e.g., benzylamine) in DMF at 60°C to form substituted derivatives .
  • Thioether formation: Use NaSH or thiourea in polar aprotic solvents (e.g., DMSO) .
    Steric hindrance from the spirocyclic core may require elevated temperatures (80–100°C) for complete conversion .

Advanced Research Questions

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer: Scalability issues include:
  • Thermal instability: Oxalate salts of related spiro compounds decompose above 80°C; use low-temperature crystallization (-20°C) .
  • Purification bottlenecks: Replace chromatography with continuous flow reactors for intermediates like 3,3-bis(bromomethyl)oxetane .
  • Solvent waste: Optimize solvent recovery (e.g., DMF recycling via vacuum distillation) .

Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets (e.g., GAK or AAK1)?

  • Methodological Answer: Spirocyclic analogs (e.g., 6-bromoisothiazolo-pyridine derivatives) have shown kinase inhibition via:
  • Enzyme assays: Measure IC50 using ADP-Glo™ kinase assays with recombinant GAK/AAK1 .
  • Cellular uptake studies: Use fluorescently tagged derivatives to assess membrane permeability .
  • Molecular docking: Compare binding poses with co-crystal structures of related inhibitors (e.g., PDB: 5J7T) .

Q. How can stability and solubility issues of this compound derivatives be addressed in formulation studies?

  • Methodological Answer:
  • Salt formation: Oxalate or trifluoroacetate salts improve aqueous solubility (e.g., 2-oxa-6-azaspiro[3.3]heptane oxalate, 97% purity) .
  • Prodrug strategies: Esterify hydroxyl groups (e.g., tert-butyl carbamate derivatives) to enhance lipophilicity .
  • Lyophilization: For labile compounds, lyophilize in sucrose/PVP matrices to prevent hydrolysis .

Q. How should researchers reconcile discrepancies in synthetic yields reported for similar spirocyclic intermediates?

  • Methodological Answer: Conflicting data (e.g., 72% vs. 87% yields for oxetane alkylation) may arise from:
  • Protecting group choice: Tosyl groups hinder reactivity vs. nosyl groups, which are more labile .
  • Catalyst selection: DBU vs. DIPEA in cyclization steps affects reaction rates .
    Systematic replication under standardized conditions (e.g., inert atmosphere, controlled humidity) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.